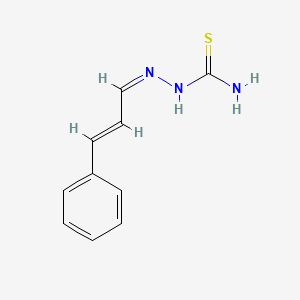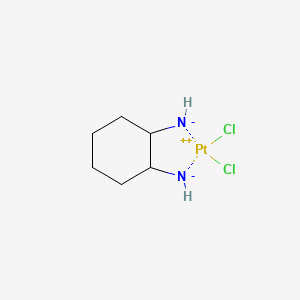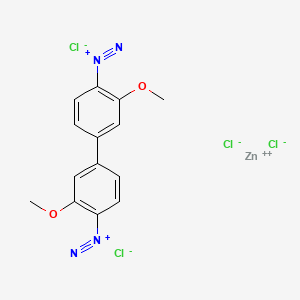
1-(3-Phenylallylidene)thiosemicarbazide
Übersicht
Beschreibung
1-(3-Phenylallylidene)thiosemicarbazide is a compound that has garnered attention due to its diverse biological activities. It belongs to the class of thiosemicarbazides, which are known for their antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a thiosemicarbazide group attached to a phenylallylidene moiety, making it a versatile molecule in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylallylidene)thiosemicarbazide has a wide range of scientific research applications:
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy. It has shown cytotoxic activity against various cancer cell lines.
Industry: Thiosemicarbazide derivatives are used in the production of dyes, photographic chemicals, and as intermediates in the synthesis of other industrial chemicals.
Vorbereitungsmethoden
The synthesis of 1-(3-Phenylallylidene)thiosemicarbazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. One common method includes the condensation reaction between thiosemicarbazide and cinnamaldehyde under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization.
Industrial production methods for thiosemicarbazides often involve the use of ammonium thiocyanate and hydrazine hydrate as starting materials. These reactants undergo nucleophilic addition and rearrangement reactions in a suitable solvent, such as cellosolve, at elevated temperatures (120-135°C) to yield the desired thiosemicarbazide derivatives .
Analyse Chemischer Reaktionen
1-(3-Phenylallylidene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiosemicarbazone using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-(3-Phenylallylidene)thiosemicarbazide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. The compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of cancer cell proliferation. Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of bacterial cell walls and proteins.
Vergleich Mit ähnlichen Verbindungen
1-(3-Phenylallylidene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1-(2-Phenylethylidene)thiosemicarbazide: Similar in structure but with a different alkylidene group, leading to variations in biological activity.
1-(4-Methoxybenzylidene)thiosemicarbazide: Contains a methoxy group on the phenyl ring, which can enhance its antimicrobial properties.
1-(3-Trifluoromethylbenzylidene)thiosemicarbazide: The presence of a trifluoromethyl group can increase the compound’s lipophilicity and potentially its biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQFXIRXYXNOZ-JHLWKMQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8081367.png)
![2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8081370.png)

![trisodium;(3Z)-5-acetamido-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8081389.png)


![3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8081427.png)
![1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid](/img/structure/B8081428.png)
![3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid](/img/structure/B8081435.png)
![N-{2-cyano-3-[(2,2-diethoxyethyl)amino]-2-butenoyl}urea](/img/structure/B8081440.png)
![N-{2-cyano-3-[2-(2-hydroxyethyl)hydrazino]-2-pentenoyl}urea](/img/structure/B8081441.png)
![N-acetyl-N'-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea](/img/structure/B8081448.png)
![(5Z)-5-[1-(2-phenylethylamino)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8081453.png)
